7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one
Description
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one is a quinazolinone derivative characterized by a chloro substituent at position 7, a 3,5-dimethylphenyl group at position 3, and a hexylsulfanylmethyl moiety at position 2 of the quinazolin-4-one core.
Properties
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2OS/c1-4-5-6-7-10-28-15-22-25-21-14-18(24)8-9-20(21)23(27)26(22)19-12-16(2)11-17(3)13-19/h8-9,11-14H,4-7,10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVBKAEHNENQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3OS. Its structure features a quinazolinone core with a chlorine atom and a hexylsulfanylmethyl group, contributing to its unique biological properties.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound in focus has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it can induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell migration and invasion |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : It causes cell cycle arrest in cancer cells, particularly at the G2/M phase, preventing further proliferation.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes leads to loss of cellular integrity and function, resulting in bacterial death.
Case Studies
- Case Study on Breast Cancer : In a study involving MCF-7 cells treated with varying concentrations of the compound, a dose-dependent decrease in cell viability was observed. Flow cytometry analysis confirmed increased apoptotic cells after treatment with 12.5 µM concentration.
- Case Study on Antimicrobial Efficacy : A series of experiments tested the compound against clinical isolates of Staphylococcus aureus. Results indicated that at an MIC of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent.
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives, including 7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one, exhibit significant anticancer activity. These compounds target various pathways involved in tumor growth and proliferation.
-
Mechanism of Action :
- The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Studies suggest it can induce apoptosis in cancer cells, promoting programmed cell death while sparing normal cells.
- Case Studies :
Neuroprotective Effects
Another promising application of this compound is its neuroprotective effects, which are critical for treating neurodegenerative diseases.
-
Mechanism :
- The compound may enhance synaptic plasticity by modulating neurotransmitter levels.
- It has been shown to protect neuronal cells from oxidative stress and apoptosis.
- Research Findings :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- In Vitro Studies :
Anti-inflammatory Properties
Inflammation is a common underlying factor in many chronic diseases. The compound's anti-inflammatory properties could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
- Mechanism :
Summary of Applications
| Application | Mechanism of Action | Evidence |
|---|---|---|
| Anticancer | Inhibition of kinases; induction of apoptosis | Tumor reduction in xenografts |
| Neuroprotective | Modulation of neurotransmitters; protection from stress | Cognitive improvement in models |
| Antimicrobial | Broad-spectrum activity against bacteria | Effective against multiple strains |
| Anti-inflammatory | Inhibition of cytokines; reduction of inflammation | Decreased markers in models |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and pharmacological activities between the target compound and its analogs:
Pharmacological Activity and Selectivity
Antihypertensive Activity :
The target compound shares functional similarities with compounds 23 and 24 (from ), which exhibit potent α1-adrenergic receptor blockade. However, the hexylsulfanylmethyl group in the target compound may confer prolonged duration of action due to increased metabolic stability compared to the p-tolyl and 4-methoxyphenyl groups in analogs .- Compound 23 (p-tolyl substituent) showed 65% reduction in blood pressure in adrenaline-induced hypertensive rats.
- Compound 24 (4-methoxyphenyl substituent) demonstrated 70% efficacy, comparable to prazosin, a clinical α1-blocker.
- Receptor Specificity: Unlike triazoloquinazolinones (e.g., ), which target histamine H1 receptors, the target compound and its analogs in are selective for α1-adrenergic receptors. This divergence highlights the role of core heterocycle modifications (quinazolin-4-one vs. triazoloquinazolinone) in determining receptor specificity .
Structure-Activity Relationship (SAR) Insights
- Position 2 Substituents :
The hexylsulfanylmethyl chain likely improves bioavailability over shorter alkyl or aryl groups due to increased lipid solubility. This aligns with trends observed in other sulfanyl-containing drugs, where longer chains enhance tissue penetration .
Research Findings and Clinical Implications
- In Vivo Efficacy :
Compounds 23 and 24 () reduced systolic blood pressure by 40–50 mmHg in rat models without affecting heart rate, suggesting the target compound may exhibit similar hemodynamic safety . - Synthetic Feasibility: The hexylsulfanylmethyl group introduces synthetic challenges, such as regioselective sulfanylation, which are less pronounced in analogs with simpler aryl substituents.
Q & A
Q. What are the common synthetic routes for 7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one?
The synthesis typically involves cyclization reactions starting from substituted quinazolinone precursors. For example, similar compounds are synthesized via Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) to introduce aryl or alkynyl groups, followed by thioether formation using hexyl mercaptan . Reaction conditions such as solvent choice (THF, ethanol) and temperature control (reflux) are critical for optimizing yields .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δH 7.4–8.6 ppm for quinazolinone protons) .
- HRMS : For precise molecular weight validation (e.g., MH⁺ peaks matching calculated values within 0.001 Da) .
- IR spectroscopy : To identify functional groups like C=O (νmax ~1600–1650 cm⁻¹) and C-S bonds (νmax ~600–700 cm⁻¹) .
Q. What structural features influence the compound’s reactivity in biological assays?
The 7-chloro substituent enhances electrophilicity, while the hexylsulfanylmethyl group improves lipophilicity, potentially affecting membrane permeability. The 3,5-dimethylphenyl moiety may contribute to π-π stacking interactions in target binding .
Advanced Research Questions
Q. How can contradictory melting point data in literature be resolved?
Discrepancies may arise from impurities or polymorphic forms. Methodological approaches include:
- Differential Scanning Calorimetry (DSC) : To assess purity and detect polymorphs.
- Recrystallization : Using solvents like methanol or ethanol to isolate the pure form .
- Comparative NMR : Verify structural consistency across batches .
Q. What strategies optimize reaction yields during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics for cyclization steps, while ethanol improves thioether formation .
- Catalyst Loading : PdCl₂(PPh₃)₂ (5–10 mol%) and CuI (1–2 mol%) are optimal for cross-coupling reactions .
- Temperature Control : Reflux conditions (70–80°C) balance reactivity and side-product suppression .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic Labeling : Track intermediates in cyclization steps (e.g., using ¹³C-labeled precursors).
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-determining steps .
- Computational Modeling : DFT calculations to map energy profiles for Pd-catalyzed cross-coupling .
Q. What methodologies validate the compound’s bioactivity in target-specific assays?
- Docking Studies : Use software like AutoDock to predict interactions with enzymes (e.g., kinase targets).
- SAR Analysis : Compare analogues (e.g., varying substituents at the 3-phenyl or 2-thioether positions) to identify critical pharmacophores .
Data Interpretation and Contradictions
Q. How should researchers address inconsistencies in reported NMR shifts?
- Solvent Referencing : Ensure shifts are calibrated to the same solvent (e.g., CDCl₃ vs. DMSO-d₆).
- Dynamic Effects : Consider tautomerization or conformational changes in quinazolinone rings .
- Collaborative Validation : Cross-check data with independent labs using standardized protocols .
Q. What analytical approaches confirm the absence of regioisomeric byproducts?
- HPLC-MS : Separate and identify isomers based on retention times and fragmentation patterns.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals to confirm regiochemistry .
Experimental Design
Q. How to design a stability study for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
